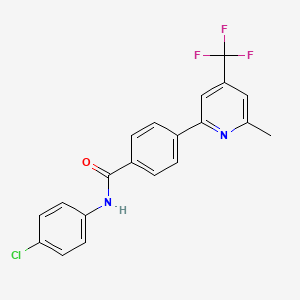

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

描述

Background on Benzamide Derivatives

Benzamide derivatives constitute a structurally diverse class of organic compounds characterized by a benzene ring linked to an amide functional group. These compounds exhibit broad pharmacological and agrochemical applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Substituted benzamides demonstrate varied biological activities, including:

The structural flexibility of benzamides allows for targeted modifications to optimize solubility, bioavailability, and binding affinity.

Significance of Trifluoromethylpyridine Moieties in Chemical Research

Trifluoromethylpyridine (TFMP) derivatives are pivotal in modern chemical design due to their unique physicochemical properties:

属性

IUPAC Name |

N-(4-chlorophenyl)-4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O/c1-12-10-15(20(22,23)24)11-18(25-12)13-2-4-14(5-3-13)19(27)26-17-8-6-16(21)7-9-17/h2-11H,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYOWUQREGOHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, a compound with the molecular formula and a molecular weight of approximately 390.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to elucidate its biological activity, including anticancer properties, kinase inhibition, and structure-activity relationships.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group and a pyridine ring with trifluoromethyl and methyl substituents, which are significant for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds closely related to this compound were tested against various cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7 | K562 | 2.27 |

| 10 | K562 | 2.53 |

| 7 | HL-60 | 1.42 |

| 10 | HL-60 | 1.52 |

| 7 | OKP-GS | 4.56 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that the compound exhibits potent cytotoxic effects on leukemia cells, with lower IC50 values indicating higher efficacy .

Mechanism of Action

The mechanism of action involves inducing apoptosis and cell cycle arrest at the G2/M phase, preventing cell division in sensitive cancer cell lines. Additionally, these compounds have shown inhibitory activity against key protein kinases involved in cancer progression, such as PDGFRα and PDGFRβ .

Kinase Inhibition Studies

Kinase inhibition is a critical aspect of the biological activity of this compound. In studies assessing its effect on Bcr–Abl1 kinase, a known target in chronic myeloid leukemia, certain derivatives exhibited notable inhibitory effects.

Table 2: Kinase Inhibition Data

| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |

|---|---|---|

| 7 | 24 | 16 |

| 10 | 36 | 43 |

| Imatinib | 58 | 81 |

These findings highlight the potential of this compound as a competitive inhibitor against established kinase inhibitors like imatinib and sorafenib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyridine rings significantly affect biological activity. For instance, the presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.

Key Observations:

- Trifluoromethyl Group: Enhances potency against various cancer cell lines.

- Chloro Substitution: Influences selectivity towards specific kinases.

相似化合物的比较

N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS: 1311279-49-8)

- Structural Differences : The benzamide substitution occurs at the meta (3-) position instead of the para (4-) position. Additionally, the pyridine ring has a chloro substituent at the 6-position (vs. methyl in the target compound) .

- Physicochemical Properties: Parameter Target Compound CAS 1311279-49-8 Molecular Formula C₂₀H₁₃ClF₃N₂O C₁₉H₁₁Cl₂F₃N₂O Molecular Weight 405.8 g/mol 411.2 g/mol Predicted Density Not reported 1.446 g/cm³ Boiling Point Not reported 455.2±45.0 °C pKa ~12 (estimated) 12.12±0.70 Implications: The meta substitution reduces steric hindrance but may alter binding affinity in biological targets.

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8)

- Structural Differences : Lacks the trifluoromethyl group on the pyridine ring; instead, it features a pyridin-4-ylmethyl substituent on the benzamide’s phenyl group. The pyridine ring is unsubstituted .

Physicochemical Properties :

Parameter Target Compound CAS 332152-50-8 Molecular Formula C₂₀H₁₃ClF₃N₂O C₂₀H₁₈N₂O Molecular Weight 405.8 g/mol 302.4 g/mol Topological Polar Surface Area ~55 Ų 46.2 Ų Hydrogen Bond Acceptors 4 3 - Implications : The absence of -CF₃ reduces electronegativity and lipophilicity (XLogP3: ~3.5 vs. ~2.8), likely diminishing membrane permeability but improving aqueous solubility .

常见问题

Basic Questions

Q. What are the key structural features of N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, and how do they influence its chemical reactivity?

- Answer : The compound features a benzamide core linked to a 4-chlorophenyl group and a pyridine ring substituted with methyl and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and chlorophenyl groups contribute to π-π stacking and hydrophobic interactions. These structural attributes increase reactivity in nucleophilic substitution (e.g., at the pyridine ring) and influence binding affinity in biological systems .

Q. What standard synthetic routes are employed for the preparation of this compound?

- Answer : Synthesis typically involves three key steps:

Pyridine Derivative Formation : Chlorination and trifluoromethylation of the pyridine ring via electrophilic aromatic substitution.

Coupling Reaction : Alkylation or amination to link the pyridine intermediate to a benzyl halide or amine.

Amidation : Reaction with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer :

Advanced Research Questions

Q. How can researchers optimize the amidation step to improve yield and purity in the synthesis of this compound?

- Answer :

- Catalyst Selection : Use coupling agents like EDCI/HOBt to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to prevent hydrolysis.

- Scale-Up Strategies : Continuous flow reactors improve reproducibility and yield in large-scale synthesis .

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?

- Answer :

- Standardized Assays : Replicate experiments under identical conditions (e.g., enzyme concentration, incubation time).

- Meta-Analysis : Compare data from orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation).

- Mechanistic Studies : Use isotopic labeling (e.g., ³H/¹⁴C) to trace metabolite formation or target engagement .

- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace Cl with F) to isolate contributing factors .

Q. How can computational modeling predict the interaction of this compound with potential enzyme targets?

- Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., bacterial acps-pptase). Focus on the trifluoromethyl group’s role in hydrophobic pocket interactions .

- MD Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over time (≥100 ns trajectories).

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities and validate against experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition data for this compound?

- Answer :

- Variable Assay Conditions : Differences in pH, ionic strength, or co-factor availability (e.g., Mg²⁺) can alter enzyme activity.

- Off-Target Effects : Use knockout cell lines or CRISPR-edited enzymes to confirm specificity.

- Batch Variability : Characterize compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating the compound’s antibacterial activity?

- Answer :

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.

- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess combinatorial effects .

Structural Modification Guidance

Q. Which structural modifications could enhance the compound’s pharmacokinetic profile?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。